Benzene, [[(10-bromodecyl)oxy]methyl]-
Overview
Description
Benzene, [[(10-bromodecyl)oxy]methyl]- is an organic compound with the molecular formula C17H27BrO. It is characterized by a benzene ring substituted with a 10-bromodecyl group attached via an oxygen-methyl linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(10-bromodecyl)oxy]methyl]- typically involves the reaction of 10-bromodecanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 10-bromodecanol is replaced by the benzyl group, forming the desired product .
Industrial Production Methods
Industrial production of Benzene, [[(10-bromodecyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(10-bromodecyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming decyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Decyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, [[(10-bromodecyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(10-bromodecyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxygen-methyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with different biological pathways .
Comparison with Similar Compounds
Similar Compounds
(10-Bromodecyl)benzene: Lacks the oxygen-methyl linkage, resulting in different reactivity and applications.
1,4-Bis(10-bromodecoxy)benzene: Contains two bromodecyl groups, leading to increased molecular weight and different physical properties.
Uniqueness
Benzene, [[(10-bromodecyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxygen-methyl linkage differentiates it from other bromodecyl-substituted benzenes, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
88088-72-6 |
---|---|
Molecular Formula |
C17H27BrO |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-bromodecoxymethylbenzene |
InChI |
InChI=1S/C17H27BrO/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2 |
InChI Key |
AUWKIZKSEUPQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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